REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[Cl:7][S:8](O)(=[O:10])=[O:9]>>[CH3:1][N:2]1[CH:6]=[C:5]([S:8]([Cl:7])(=[O:10])=[O:9])[CH:4]=[N:3]1
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
CN1N=CC=C1
|
Name
|
|
Quantity
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325 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stirring at 0° C. under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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Heat
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Type
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CUSTOM
|
Details
|
reaction mixture at 110° C. for 3 hr
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
Cool to room temperature
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Type
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ADDITION
|
Details
|
pour carefully
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Type
|
CUSTOM
|
Details
|
into crushed ice
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Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
Recover the resulting white solid
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
dry under vacuum
|
Type
|
CUSTOM
|
Details
|
without further purification
|
Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |